1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
Description
The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea features a urea core flanked by two distinct aromatic moieties: a 3,4-difluorophenyl-substituted tetrazole and a 2,3-dimethoxyphenyl group. The tetrazole ring, a nitrogen-rich heterocycle, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability . The 3,4-difluorophenyl group is known to improve lipophilicity and resistance to oxidative metabolism, while the 2,3-dimethoxyphenyl substituent may enhance solubility and hydrogen-bonding interactions with target proteins.
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3/c1-27-14-5-3-4-13(16(14)28-2)21-17(26)20-9-15-22-23-24-25(15)10-6-7-11(18)12(19)8-10/h3-8H,9H2,1-2H3,(H2,20,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBROXFORHPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 2,3-dimethoxyphenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
Medicinal Chemistry
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with specific enzymes or receptors, making it a candidate for developing new therapeutics targeting various diseases.
- Case Study : Research has shown that compounds with tetrazole rings often exhibit diverse pharmacological properties, including anti-inflammatory and antimicrobial effects. This compound's structural characteristics may enhance its efficacy against resistant bacterial strains and other pathogens .
Materials Science
The compound's unique structural features also position it as a candidate for the development of advanced materials. Its potential applications include:
- Polymers and Coatings : Due to its chemical stability and reactivity, it may serve as a building block for synthesizing specialty polymers with tailored properties.
- Electronic Materials : The electronic properties of the difluorophenyl group suggest possible applications in organic electronics and optoelectronic devices.
Chemical Research
In chemical research, this compound is utilized as a building block for synthesizing more complex molecules. Its versatility allows researchers to explore various synthetic pathways to modify its structure for enhanced biological activity or altered pharmacokinetic properties.
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Initial studies suggest potential effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound may influence inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism by which 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects is not well-documented. it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings and functional groups.
Comparison with Similar Compounds
Structural Analogues with Urea Linkers and Heterocyclic Moieties
Compound A : 1-(3,4-Difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (1443246-62-5)
- Structure : Replaces the tetrazole in the target compound with a pyrazole ring substituted with a 3-methylphenyl group.
- Key Differences: Heterocycle: Pyrazole (5-membered, two adjacent nitrogens) vs. tetrazole (5-membered, four nitrogens). Pyrazoles generally exhibit lower acidity (pKa ~17–20) compared to tetrazoles (pKa ~4–5), affecting ionization and solubility .
- Inferred Properties : Reduced metabolic stability due to the absence of fluorine atoms on the phenyl group attached to the pyrazole.
Compound B : 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (343630-41-1)
- Structure : Shares the tetrazole moiety but attaches it to a brominated phenyl group. The opposing aryl group is a trifluoromethylphenyl.
- Key Differences: Electron-Withdrawing Groups: Bromine (moderate σp+ = +0.26) vs. fluorine (σp+ = +0.06) on the phenyl ring. Bromine may reduce metabolic oxidation but increase molecular weight.
- Inferred Properties : Higher logP due to the trifluoromethyl group, possibly improving blood-brain barrier penetration.
Benzodiazepine-Based Urea Derivatives
Compound C : 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea ()
- Structure : Incorporates a benzodiazepine core (7-membered ring with two nitrogens) instead of a tetrazole.
- Key Differences :
- Core Structure : Benzodiazepines are larger and more rigid, often targeting GABA receptors. The urea linker here is part of a fused bicyclic system, limiting rotational freedom.
- Substituents : A 3-methylphenyl group replaces the dimethoxyphenyl, reducing hydrogen-bonding capacity.
- Inferred Properties : Likely targets neurological pathways rather than kinase/enzyme inhibition, as seen with smaller heterocyclic ureas.
Compound D : 1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-{3-[methyl(2H-tetrazol-5-yl)amino]phenyl}urea (152885-49-9)
- Structure : Combines a benzodiazepine core with a tetrazole-substituted phenyl group.
- Key Differences: Stereochemistry: The (3R) configuration introduces chirality, which may enhance target specificity. Tetrazole Placement: Tetrazole is linked via a methylamino group rather than a methylene bridge, altering electronic and steric properties .
- Inferred Properties : Improved bioavailability due to tetrazole’s bioisosteric effects, but larger size may reduce cell permeability.
Methoxy-Substituted Analogues
Compound E : 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole ()
- Structure : Pyrazole core with multiple methoxy and trifluoromethyl groups.
- Key Differences :
- Lacks Urea Linker : Uses a pyrazole directly substituted with aromatic groups, emphasizing π-π stacking interactions.
- Methoxy Density : The 3,4,5-trimethoxyphenyl group increases hydrophilicity compared to the target compound’s 2,3-dimethoxyphenyl.
- Inferred Properties: Potential antimitotic activity due to trimethoxyphenyl motifs common in tubulin inhibitors .
Biological Activity
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a tetrazole ring, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14F2N6O
- Molecular Weight : 344.326 g/mol
- IUPAC Name : 1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea
The structural complexity of this compound contributes to its biological activity, particularly in the context of drug design and therapeutic applications.
Biological Activity Overview
Research has demonstrated various biological activities associated with tetrazole derivatives, including:
- Antimicrobial Activity : Tetrazole compounds have shown significant antimicrobial effects against various pathogens. For instance, derivatives have been noted for their effectiveness against bacteria and fungi, making them potential candidates for antibiotic development .
- Anticancer Properties : Some studies indicate that tetrazole-containing compounds exhibit cytotoxic effects on cancer cell lines. For example, compounds similar in structure have been tested against colon carcinoma and breast cancer cells with promising results .
- Cardiovascular Effects : Certain tetrazole derivatives have been identified as inhibitors of angiotensin II receptors, which are crucial in regulating blood pressure. This mechanism suggests potential applications in treating hypertension .
Antimicrobial Activity
A study investigated the antimicrobial properties of various tetrazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of traditional antibiotics .
Anticancer Activity
Research conducted on a series of tetrazole derivatives highlighted their potential as anticancer agents. Specifically, one derivative demonstrated an IC50 value of 6.2 µM against HCT-116 colon cancer cells, while another showed IC50 values of 27.3 µM against T47D breast cancer cells . These findings support the hypothesis that modifications in the tetrazole structure can enhance anticancer activity.
Data Table: Biological Activities of Related Tetrazole Derivatives
| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 15 |
| Compound B | Anticancer | HCT-116 | 6.2 |
| Compound C | Anticancer | T47D | 27.3 |
| Compound D | Antimicrobial | S. aureus | 10 |
Q & A
Q. Basic
- 3,4-Difluorophenyl : Enhances metabolic stability and lipophilicity, improving membrane permeability.
- 2,3-Dimethoxyphenyl : The methoxy groups may engage in hydrogen bonding with target proteins (e.g., kinase active sites), as seen in structurally similar urea derivatives.
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups replacing fluorine on the phenyl ring to assess potency changes.
- Bioisosteric replacement : Replace the tetrazole with a carboxylate or sulfonamide group to evaluate pharmacokinetic trade-offs.
- In silico docking : Use tools like AutoDock Vina to predict binding affinities to target receptors (e.g., orexin receptors).
How should contradictory data in biological assays (e.g., IC50 variability) be resolved?
Q. Advanced
- Replicate experiments : Perform triplicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Control for assay interference : Test for compound aggregation or fluorescence quenching using detergent-based controls.
- Cross-validate with orthogonal methods : Compare enzyme inhibition data with cellular viability assays (e.g., MTT) to confirm target specificity.
What computational strategies are recommended for predicting metabolic pathways?
Q. Advanced
- Quantum mechanical (QM) modeling : Use Gaussian 16 to identify reactive sites (e.g., urea NH for glucuronidation).
- ADMET prediction : Employ SwissADME to estimate CYP450 metabolism and plasma protein binding.
What in vitro assays are suitable for evaluating target engagement?
Q. Advanced
- Fluorescence polarization (FP) : Measure displacement of a fluorescent probe in receptor-binding assays.
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified target proteins.
- Thermal shift assays : Monitor protein thermal stability changes upon compound binding.
How can stability issues in aqueous solutions be mitigated during storage?
Q. Basic
- Lyophilization : Store as a lyophilized powder at -20°C under argon.
- Buffered solutions : Use pH 7.4 phosphate-buffered saline (PBS) with 0.01% NaN3 to prevent microbial growth.
What advanced techniques optimize reaction yield in large-scale synthesis?
Q. Advanced
- Flow chemistry : Use continuous-flow reactors to enhance mixing and heat transfer for the tetrazole cyclization step.
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, catalyst loading (e.g., Pd/C), and solvent ratios.
How can poor solubility in physiological buffers be addressed without structural modification?
Q. Advanced
- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility.
- Nanoformulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
